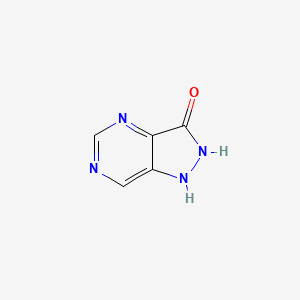

Pyrazolopyrimidinol

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney. Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug. Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily. Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion. Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous. Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity. |

|---|---|

CAS No. |

12771-69-6 |

Molecular Formula |

C5H4N4O |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1,2-dihydropyrazolo[4,3-d]pyrimidin-3-one |

InChI |

InChI=1S/C5H4N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H,(H2,8,9,10) |

InChI Key |

ZKSRIPVNRIUEOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)C(=O)NN2 |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER Crystals |

melting_point |

greater than 662 °F (NTP, 1992) >300 350 °C |

physical_description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992) Brown powder; [Sigma-Aldrich MSDS] Solid |

solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) less than 1 mg/mL at 64 °F (NTP, 1992) solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6. In water, 569 mg/L at 25 °C 5.88e+00 g/L |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrazolopyrimidinol Systems

Classical and Contemporary Synthetic Routes to Pyrazolopyrimidinols and Their Analogs

The construction of the pyrazolopyrimidinol scaffold relies on a foundation of established and newly developed synthetic routes. These methodologies provide access to a wide array of analogs by varying the starting materials and reaction conditions.

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrazole (B372694) and pyrimidine (B1678525) rings that form the basis of pyrazolopyrimidinols. numberanalytics.comnumberanalytics.com These reactions involve the formation of a new ring from two or more unsaturated molecules. numberanalytics.com In particular, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are instrumental in constructing five-membered rings like pyrazoles. numberanalytics.comnih.gov This type of reaction involves a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). numberanalytics.comnih.gov The Huisgen [3+2] dipolar cycloaddition, for example, reacts a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. nih.gov

The synthesis of pyrazole derivatives, a key component of pyrazolopyrimidinols, often utilizes 1,3-dipolar cycloaddition reactions. researchgate.net For instance, the reaction of nitrylimines with nitroethenes has been studied to understand the mechanism of [3+2] cycloaddition for forming nitrofunctionalised Δ2-pyrazolines. mdpi.com Similarly, the reaction of pyridinium-N-imines with alkynylphosphonates proceeds via a [3+2] cycloaddition to yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com The regioselectivity and stereoselectivity of these reactions are crucial for determining the final structure of the product. nih.govrsc.org

While direct examples of cycloaddition for the entire this compound system are less common in the provided results, the construction of the pyrazole moiety through these methods is a well-established and vital step. The subsequent annulation or condensation to form the pyrimidine ring would then complete the synthesis of the bicyclic scaffold.

Condensation and Annulation Strategies for this compound Core Formation

Condensation and annulation reactions are fundamental strategies for building the this compound core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a new ring system.

A prominent example of an annulation strategy is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. byjus.commasterorganicchemistry.com This method is widely used in the synthesis of various cyclic compounds, including steroids and terpenes. byjus.comnumberanalytics.com The general mechanism involves the reaction of a ketone with an α,β-unsaturated carbonyl compound. numberanalytics.com An aza-Robinson annulation strategy has also been developed for the synthesis of fused bicyclic amides, demonstrating the adaptability of this method for nitrogen-containing heterocycles. nih.gov

In the context of this compound synthesis, condensation reactions are crucial for forming the pyrimidine ring. This often involves the reaction of a suitably functionalized pyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, one-pot condensations of ketones, aldehydes, and hydrazine (B178648) can lead to pyrazole intermediates, which can then be further elaborated. organic-chemistry.org

Multi-component Reactions (MCRs) for Diverse this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. nih.govfrontiersin.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a valuable tool in drug discovery and the synthesis of biologically active molecules. nih.govacsgcipr.orgmdpi.com

Several named MCRs are widely used in organic synthesis, including the Biginelli, Ugi, Passerini, and Hantzsch reactions. nih.govorganic-chemistry.org The Biginelli reaction, for example, is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. The Ugi and Passerini reactions are isocyanide-based MCRs that are particularly useful for generating peptidomimetic structures. nih.govorganic-chemistry.org

The application of MCRs to the synthesis of pyrazole-containing heterocycles is well-documented. For instance, a four-component reaction of benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) has been used to synthesize dihydropyrano[2,3-c]pyrazoles. frontiersin.org The ability to introduce multiple points of diversity in a single step makes MCRs a powerful strategy for creating libraries of this compound analogs for screening and optimization studies. acsgcipr.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis and functionalization of this compound systems, enabling transformations that would be difficult to achieve through traditional methods.

Transition-Metal Catalysis in this compound Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including pyrazoles and pyrimidines. rsc.orgrsc.org These catalysts can facilitate a wide range of transformations, such as C-H activation/functionalization and cross-coupling reactions, allowing for the direct introduction of new bonds and functional groups onto the heterocyclic core. rsc.orgbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for forming carbon-carbon bonds on pyrazine (B50134) and other heterocyclic systems. rsc.orgresearchgate.net Copper-catalyzed reactions have also been employed for the synthesis of imidazo[1,2-a]pyridines through oxidative cyclization. beilstein-journals.org Ruthenium catalysts have shown utility in C-H activation reactions for C-C bond formation. beilstein-journals.org The functionalization of pyrazoles through transition-metal-catalyzed C-H activation provides a direct and efficient route to a variety of substituted pyrazoles. rsc.org Similarly, rhodium catalysts have been used for the synthesis of 1H-indazole derivatives via a [4+1] annulation process. nih.gov

These catalytic methods offer a powerful means to modify the this compound scaffold at various positions, enabling the synthesis of a diverse range of derivatives with tailored properties.

Organocatalysis and Biocatalysis for Enantioselective this compound Production

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods. Organocatalysis and biocatalysis have emerged as powerful strategies for the enantioselective synthesis of chiral molecules, including heterocyclic compounds. cardiff.ac.uksymeres.combenthamscience.com

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. cardiff.ac.ukprinceton.edu This approach has been successfully applied to a variety of transformations, including the dearomatization of azaarenium salts and the amination of pyrazolones. soton.ac.ukmdpi.com For example, a one-pot asymmetric Michael addition/hydroalkoxylation sequence catalyzed by a squaramide and a silver salt has been used to produce chiral pyrano-annulated pyrazole derivatives with high yields and enantioselectivities. nih.gov

Biocatalysis employs enzymes as catalysts to perform chemical transformations with high chemo-, regio-, and enantioselectivity. symeres.comacademie-sciences.fr The use of enzymes in organic synthesis offers several advantages, including mild reaction conditions and environmental friendliness. symeres.commdpi.com Lipases are versatile biocatalysts used in enantioselective transesterification reactions. benthamscience.com Whole-cell biocatalysts have also been developed for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. mdpi.com The application of biocatalysis in the pharmaceutical industry is growing, with enzymes being used to produce key chiral intermediates for active pharmaceutical ingredients. academie-sciences.frresearchgate.net

While direct examples of the enantioselective synthesis of the entire this compound ring system using these methods are not extensively detailed in the provided search results, the principles and demonstrated applications on related pyrazole and heterocyclic systems strongly suggest their potential for producing chiral this compound derivatives.

Green Chemistry Principles in this compound Synthesis Optimization

In recent years, the principles of green chemistry have become a cornerstone in the development of synthetic methodologies for pyrazolopyrimidinols. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of environmentally benign solvents, alternative energy sources to reduce reaction times and energy consumption, and the development of one-pot, multi-component reactions to improve atom economy.

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or conducting reactions in the absence of a solvent represents a significant advancement in the green synthesis of pyrazolopyrimidinols. These approaches mitigate the environmental impact associated with volatile organic solvents.

One notable example is the efficient and environmentally benign regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines. This reaction is achieved by treating 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with various unsymmetrical 1,3-diketones in water, without the need for any catalysts or additives. nih.gov This method highlights the potential of aqueous media to facilitate clean and selective transformations.

Solvent-free conditions have also been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net For instance, a green one-pot, solvent-free synthesis involves the reaction of 3-aminopyrazole (B16455) with benzylidene-malononitrile to produce pyrazolo[1,5-a]pyrimidines. nih.gov Another approach involves the reaction between heterocyclic amines and sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one under solvent-free conditions. researchgate.net These solvent-free methods often lead to high yields and simplified work-up procedures. researchgate.net

A comparative overview of these green synthetic approaches is presented in the table below.

| Starting Materials | Reaction Conditions | Product | Reference |

| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride and unsymmetrical 1,3-diketones | Water, catalyst-free | Pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-aminopyrazole and benzylidene-malononitrile | Solvent-free | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Heterocyclic amines and sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | Solvent-free | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. mdpi.com These techniques often lead to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has been effectively utilized for the rapid and efficient production of various pyrazolopyrimidine derivatives. mdpi.comnih.govrsc.org For example, the synthesis of pyrazolone (B3327878) derivatives attached to a pyrimidine moiety has been achieved in solvent-free conditions using microwave irradiation, with reaction times of less than 10 minutes. nih.gov In another study, novel azoles and azolopyrimidines were synthesized under microwave irradiation, demonstrating high yields in a short timeframe. mdpi.com The reaction of enones and semicarbazide (B1199961) hydrochloride in a methanol/water solution under microwave irradiation (100 W) at 70°C for 4 minutes yielded 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in 82-96% yield. dergipark.org.tr

Ultrasound-Promoted Synthesis:

Ultrasound irradiation has also been successfully applied to promote the synthesis of pyrazolopyrimidinols, often in aqueous or eco-friendly solvents. nih.govresearchgate.netresearchgate.net A green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines involves the reaction of formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation in aqueous ethanol. researchgate.neteurjchem.com This method offers high yields and employs an environmentally friendly solvent system. researchgate.net The use of ultrasound can sometimes alter the reaction pathway compared to silent conditions, leading to different products. nih.gov

The following table summarizes key findings in microwave and ultrasound-assisted synthesis of pyrazolopyrimidines.

| Energy Source | Starting Materials | Reaction Conditions | Product | Key Advantages | Reference |

| Microwave | Chalcone and heterocyclic amines | Ethanol, acetic acid catalyst, 10-15 h reflux or microwave (500 W, 150°C, 10 min) | Azolopyrimidines | Reduced reaction time, high yield | mdpi.com |

| Microwave | 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one and aromatic aldehydes | Ethanol, glacial acetic acid, microwave irradiation | Pyrazolone derivatives with a pyrimidine moiety | Solvent-free, reaction time < 10 min | nih.gov |

| Ultrasound | Formylated active proton compounds and carboxylate substituted-3-aminopyrazole | Aqueous ethanol, mild acid catalyst, ultrasonic irradiation | Diversely substituted pyrazolo[1,5-a]pyrimidines | Green solvent, high yield | researchgate.neteurjchem.com |

| Ultrasound | 1-carboxamidino-pyrazoles and 4-methoxyvinyl-trifluoromethyl ketones | Ethanol, potassium hydroxide, ultrasonic conditions | 2-(Pyrazol-1-yl)pyrimidine derivatives | Faster reaction, better yield than classical methods | researchgate.net |

Derivatization and Functionalization Strategies

The ability to introduce a wide range of functional groups onto the this compound scaffold is crucial for tuning its physicochemical properties and exploring its potential in various applications. Strategies for derivatization and functionalization focus on both regioselective modifications of the core ring system and post-synthetic transformations.

Regioselective Functionalization of the this compound Ring System

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the this compound core, which is essential for establishing structure-activity relationships.

Palladium-catalyzed reactions have proven to be a powerful tool for the regioselective C-H functionalization of related pyrazolone systems. For instance, a Pd(II)-catalyzed direct functionalization of the 4Csp2–H bond of antipyrine (B355649) derivatives with maleimides and quinone derivatives has been reported, providing access to pyrazolono-maleimides and pyrazolono-quinones. rsc.org This highlights the potential for transition metal catalysis in the selective functionalization of the this compound skeleton.

Another approach involves the use of directing groups to control the position of functionalization. Boron-mediated regioselective C-H functionalization of 2-aryl-heteroarenes has been developed, where an aryl BF2 complex directs halogenation to the ortho position. nih.gov The functionalization of pyridines via pyridyne intermediates also offers a route to regioselectively difunctionalized products. chemistryviews.org While not demonstrated directly on pyrazolopyrimidinols in the cited literature, these methods represent promising strategies for future exploration.

Post-Synthetic Modifications for Structural Diversity

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into existing molecular scaffolds without altering the core structure. rsc.orgnih.govnih.gov This approach is particularly valuable for creating libraries of compounds for screening purposes.

PSM can be broadly categorized into covalent and coordinative modifications. nih.gov Covalent PSM involves the formation of new covalent bonds on the pre-formed this compound ring system. For example, the alkylation and bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have been achieved using microwave-assisted methods, demonstrating a facile route to functionalized derivatives. rsc.org

Coordinative PSM, while more commonly applied to metal-organic frameworks, involves the ligation of new molecules to metal centers within a structure. nih.gov While less directly applicable to purely organic this compound systems, the principles of introducing new functional groups through non-covalent interactions could inspire novel derivatization strategies.

The development of PSM strategies for porous organic polymers has enabled a wide range of applications, suggesting that similar approaches could be highly beneficial for expanding the chemical space of pyrazolopyrimidinols. rsc.org

Advanced Spectroscopic and Structural Elucidation of Pyrazolopyrimidinol Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of diamagnetic pyrazolopyrimidinol complexes in solution and the solid state. libretexts.orgebsco.comcas.cz It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.orgnumberanalytics.com

One-dimensional (1D) NMR spectra (¹H and ¹³C) of this compound complexes provide initial information on the number and electronic environment of protons and carbons. However, due to the complex, often crowded nature of these spectra, multidimensional NMR techniques are indispensable for complete and unambiguous assignments. numberanalytics.comnumberanalytics.commdpi.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton spin systems by revealing scalar couplings between protons, typically over two or three bonds. scribd.comyoutube.com In a this compound ligand, COSY spectra would establish the connectivity between adjacent protons on the pyrazole (B372694) and pyrimidine (B1678525) rings, for instance, confirming the relationship between H2 and H3 in a pyrazolo[1,5-a]pyrimidine (B1248293) system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. numberanalytics.comnumberanalytics.com This technique is crucial for assigning the carbon signals corresponding to each protonated carbon in the this compound framework. Each cross-peak in the 2D spectrum represents a direct C-H bond. scribd.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals long-range correlations between protons and carbons over two to four bonds (²J_CH_, ³J_CH_, ⁴J_CH_). numberanalytics.comipb.pt This is essential for assigning non-protonated (quaternary) carbons and for confirming the connectivity between different fragments of the molecule, such as the fusion of the pyrazole and pyrimidine rings. For example, correlations from a proton on the pyrimidine ring to carbons in the pyrazole ring would provide definitive proof of the fused heterocyclic structure. scribd.comipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for a Pyrazolo[1,5-a]pyrimidin-7-ol Ligand

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 8.15 (d) | 148.5 | C3, C3a, C7 |

| 3 | 6.60 (d) | 95.2 | C2, C3a |

| 3a | - | 145.0 | - |

| 5 | 8.90 (d) | 152.1 | C3a, C6, C7 |

| 6 | 7.10 (d) | 110.4 | C5, C7 |

| 7 | - | 161.8 | - |

| 7a | - | 155.3 | - |

Note: Data are hypothetical and for illustrative purposes. Chemical shifts (δ) are relative to a standard reference. d = doublet.

The ssNMR spectrum of a crystalline this compound complex can differ significantly from its solution-state counterpart. These differences in chemical shifts arise from effects of molecular packing, conformation, and intermolecular interactions (e.g., hydrogen bonding) present in the solid state but absent in solution. mdpi.com By comparing the number of distinct resonances in the ssNMR spectrum with the number of carbon atoms in the molecule, one can determine the number of magnetically inequivalent molecules in the crystallographic asymmetric unit. semanticscholar.orgresearchgate.net

Table 2: Comparison of Hypothetical Solution and Solid-State ¹³C NMR Chemical Shifts for a this compound Complex

| Carbon Position | Solution ¹³C δ (ppm) | Solid-State ¹³C δ (ppm) | Δδ (Solid - Solution) |

| C2 | 148.5 | 150.2 | +1.7 |

| C3 | 95.2 | 94.8 | -0.4 |

| C5 | 152.1 | 154.5 | +2.4 |

| C6 | 110.4 | 112.1 | +1.7 |

| C7 (C=O) | 161.8 | 165.9 | +4.1 |

Note: Data are hypothetical. The change in chemical shift (Δδ) reflects the different chemical environments in the solution versus the crystalline state, with larger changes often observed at sites involved in metal coordination or strong intermolecular interactions like hydrogen bonding.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. msu.edursc.org For this compound complexes, it is essential for confirming the successful synthesis and for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). innovareacademics.infilab.frresearchgate.net This precision allows for the determination of the unique elemental formula of a molecule from its exact mass. nih.gov For a this compound complex, HRMS can confirm the coordination of the metal ion to the ligand by matching the experimentally measured mass to the calculated theoretical mass of the proposed molecular formula, thereby distinguishing it from other potential products or starting materials with the same nominal mass. rsc.orgnih.gov

Table 3: Example of HRMS Data for a Hypothetical this compound Copper Complex

| Proposed Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

| [C₇H₅N₃OCu]+ | 213.9648 | 213.9651 | 1.4 |

Note: Data are hypothetical. The proposed formula represents the protonated molecular ion of a 1:1 complex between Pyrazolo[1,5-a]pyrimidin-7-ol and a Copper (Cu) isotope. A low mass error provides high confidence in the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnih.gov The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the precursor ion. lcms.czyoutube.com By analyzing the fragmentation pathways of a this compound complex, one can confirm the identity of the ligand and gain insight into the metal-ligand binding. researchgate.netresearchgate.netnih.gov Common fragmentation processes include the loss of small, stable neutral molecules (e.g., CO, N₂, HCN) and the cleavage of bonds within the heterocyclic rings.

Table 4: Hypothetical MS/MS Fragmentation Data for a this compound Complex Ion [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 148.0509 | 120.0444 | CO | Loss of the carbonyl group from the pyrimidinol ring |

| 148.0509 | 93.0372 | HCN + CO | Subsequent loss of hydrogen cyanide from the pyrazole ring |

| 148.0509 | 66.0294 | 2HCN + CO | Further fragmentation of the core structure |

Note: Data are hypothetical, based on the protonated ligand for clarity of fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. stellarnet.usspectroscopyonline.com The two methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.govedinst.com For this compound complexes, these techniques are highly effective for identifying functional groups and confirming metal-ligand coordination. nih.gov

Key vibrational bands for a this compound ligand include the C=O stretching frequency (often observed between 1650-1700 cm⁻¹ for the keto tautomer), C=N and C=C stretching vibrations of the aromatic rings (typically 1400-1650 cm⁻¹), and C-H stretching modes (>3000 cm⁻¹). Upon coordination to a metal ion, shifts in the positions of these bands provide direct evidence of complex formation. americanpharmaceuticalreview.com For example, a shift in the C=O and adjacent ring stretching frequencies to lower wavenumbers is indicative of the coordination of the metal ion to the oxygen and/or a nitrogen atom of the pyrimidine ring, as this weakens the respective bonds. The appearance of new, low-frequency bands (typically < 500 cm⁻¹) can often be assigned to the metal-ligand (M-O, M-N) stretching vibrations themselves.

Table 5: Hypothetical IR and Raman Frequencies (cm⁻¹) for a this compound Ligand and Its Metal Complex

| Vibrational Mode | Ligand Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Δν (cm⁻¹) | Technique |

| ν(O-H) | ~3400 (broad) | Absent | - | IR |

| ν(C=O) | 1685 | 1650 | -35 | IR, Raman |

| ν(C=N)/ν(C=C) | 1610, 1550 | 1595, 1540 | -15, -10 | IR, Raman |

| ν(M-O) / ν(M-N) | - | 480, 455 | +480, +455 | Raman, IR |

Note: Data are hypothetical. Δν represents the shift in frequency upon complexation. The disappearance of the O-H band and the significant shift in the C=O band strongly suggest deprotonation and coordination via the carbonyl oxygen.

Characterization of Functional Groups and Hydrogen Bonding Networks

Spectroscopic methods are indispensable for identifying the functional groups within a molecule and mapping the non-covalent interactions that govern its supramolecular assembly. Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

In pyrazolopyrimidine derivatives, FT-IR spectroscopy allows for the precise identification of characteristic vibrational frequencies associated with specific functional groups. For instance, the presence of a hydroxyl (-OH) group, as in this compound, is typically identified by a broad absorption band in the 3500-3200 cm⁻¹ region, indicative of O-H stretching, often involved in hydrogen bonding. nanobioletters.com Similarly, N-H stretching vibrations, characteristic of the pyrazole or pyrimidine rings, appear in the 3500-3100 cm⁻¹ range. researchgate.netfrontiersin.org The carbonyl (C=O) stretching vibration is a strong, sharp band typically found between 1760-1640 cm⁻¹, a key marker in pyrazolopyrimidinone (B8486647) structures. nanobioletters.comresearchgate.net

Hydrogen bonding plays a critical role in the structure and reactivity of these compounds. mdpi.com These interactions, such as N-H···O and C-H···N, create extensive networks that stabilize the crystal lattice. jchemrev.com Spectroscopic analysis can reveal the presence and nature of these bonds. In FT-IR spectra, hydrogen bonding causes a broadening and a shift to lower frequencies of the stretching bands of the involved groups (e.g., -OH or -N-H). ukaazpublications.com Computational studies, often used in conjunction with experimental data, help to elucidate the geometry and energy of these hydrogen-bonded networks, providing a clearer picture of the intermolecular forces at play. acs.org

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in Pyrazolopyrimidine Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (broad) | nanobioletters.comacgpubs.org |

| Amine/Amide (-NH) | N-H Stretch | 3500 - 3100 | researchgate.netfrontiersin.org |

| Carbonyl (C=O) | C=O Stretch | 1760 - 1640 (strong) | nanobioletters.comresearchgate.netresearchgate.net |

| Aromatic Ring | C=C Stretch | ~1600 | wikipedia.org |

| Aromatic Ring | C-N Stretch | 1606 - 1512 | acs.org |

| Nitrile (C≡N) | C≡N Stretch | ~2220 | researchgate.net |

Vibrational Fingerprinting of this compound Derivatives

Every molecule possesses a unique set of vibrational modes that, when measured, constitute a "vibrational fingerprint." This fingerprint, obtained through techniques like FT-IR and Raman spectroscopy, is highly specific and can be used for unambiguous identification and detailed structural analysis. mdpi.com The vibrational spectrum of a this compound derivative is a composite of the vibrations of its pyrazole and pyrimidine rings, as well as its various substituents.

For a comprehensive analysis, experimental spectra are often paired with quantum mechanical calculations, such as those based on Density Functional Theory (DFT). frontiersin.orgmdpi.com These theoretical models can predict the vibrational frequencies and intensities with high accuracy. By comparing the calculated spectrum with the experimental one, researchers can validate the proposed molecular structure and gain a deeper understanding of the nature of the vibrational modes. For example, a study on 4-amino pyrazolo(3,4-d)pyrimidine used DFT calculations to assign the fundamental vibrational modes observed in its FT-IR and Raman spectra, confirming its molecular structure. mdpi.com This combination of experimental and theoretical approaches provides a powerful tool for the definitive structural elucidation of complex pyrazolopyrimidine derivatives.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. mdpi.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which is crucial for understanding a compound's physical and chemical properties.

Single-Crystal X-ray Diffraction of this compound Compounds and Co-crystals

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. xtalpi.comrigaku.com The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern of spots is used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.com

For pyrazolopyrimidine derivatives, SCXRD studies have revealed detailed structural information. For example, the analysis of four new pyrazolo[3,4-d]pyrimidines (designated P1-P4) showed that they crystallize in different systems, such as monoclinic and triclinic, and provided exact data on their bond lengths and angles. jchemrev.com The study also elucidated the planarity of the pyrazolopyrimidine core and the orientation of substituent groups. jchemrev.com

Furthermore, SCXRD is essential for determining the absolute stereochemistry of chiral molecules. researchgate.net By analyzing the anomalous dispersion of X-rays, the absolute configuration of stereocenters can be assigned unambiguously. americanpharmaceuticalreview.com This technique is also invaluable for characterizing co-crystals, which consist of two or more different neutral molecules held together by non-covalent interactions in a single crystal lattice. acgpubs.org SCXRD can precisely map the hydrogen bonding and other interactions between the active pharmaceutical ingredient (API) and the coformer, which is key to designing new solid forms with improved properties. acgpubs.orgxtalpi.com

Table 2: Example Crystallographic Data for a Pyrazolopyrimidine Derivative (P1)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₉N₄O | jchemrev.com |

| Crystal System | Monoclinic | jchemrev.com |

| Space Group | P2₁/c | jchemrev.com |

| a (Å) | 12.3389(9) | jchemrev.com |

| b (Å) | 7.4265(5) | jchemrev.com |

| c (Å) | 12.4284(8) | jchemrev.com |

| β (°) | 114.399(3) | jchemrev.com |

| Volume (ų) | 1037.49(12) | jchemrev.com |

Data for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1).

Powder X-ray Diffraction for Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. malvernpanalytical.com Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, stability, and bioavailability, making polymorphism a critical consideration in pharmaceutical development. thermofisher.comdrawellanalytical.com

Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. rigaku.commalvernpanalytical.com In PXRD, a powdered sample containing numerous randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. scielo.org.mx Crystalline materials produce a series of sharp, well-defined peaks, while amorphous materials show a broad halo with no distinct peaks. rigaku.com

By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorph present. malvernpanalytical.com This is crucial for quality control during drug manufacturing to ensure batch-to-batch consistency. If a new crystalline form is discovered, its unique PXRD pattern distinguishes it from known forms. rigaku.com While SCXRD provides the absolute structure, PXRD is often the first and most common method used for routine screening and identification of different solid-state forms of pyrazolopyrimidine compounds. malvernpanalytical.comtescan.com

Advanced Microscopy Techniques for Morphological and Surface Characterization

Advanced microscopy techniques are essential for visualizing the physical form, or morphology, of materials at the micro- and nanoscale. researchgate.netresearchgate.net For pyrazolopyrimidine derivatives, especially when formulated as part of larger structures or as nanoparticles, electron microscopy provides direct imaging of their size, shape, and surface texture.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two powerful electron microscopy techniques that provide complementary information. tescan.com

Scanning Electron Microscopy (SEM) works by scanning a focused beam of electrons across a sample's surface. anton-paar.com It collects the secondary or backscattered electrons that are ejected from the surface to create an image. SEM provides detailed information about the surface topography and morphology of the sample, often with a characteristic three-dimensional appearance due to its large depth of field. mdpi.comanton-paar.com It is used to characterize the shape, size distribution, and surface texture of particles. For example, SEM analysis of pyrazolopyrimidine derivatives conjugated with selenium nanoparticles revealed that the particles were spherical with a smooth surface.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. The electrons that are transmitted are used to form an image. TEM offers much higher resolution than SEM, capable of visualizing details down to the atomic level. It provides information about the internal structure of the sample, including its crystallinity and morphology. tescan.com In the same study of pyrazolopyrimidine-selenium nanoparticles, TEM analysis was used to determine the precise size range of the spherical nanoparticles, finding them to be between 30 and 150 nm.

Together, SEM and TEM provide a comprehensive characterization of the physical attributes of pyrazolopyrimidine-based materials, which is crucial for understanding how their physical form might influence their properties and performance.

Table 3: Morphological Characterization of Pyrazolopyrimidine-Selenium Nanoparticles

| Technique | Finding | Measurement Range | Reference |

|---|---|---|---|

| SEM | Spherical shape, smooth surface | - | |

| TEM | Spherical shape | 30 - 150 nm | |

| DLS | Particle size distribution | 100 - 150 nm |

DLS (Dynamic Light Scattering) is often used in conjunction with microscopy for particle size analysis.

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis

Atomic Force Microscopy (AFM) has emerged as a powerful technique for the high-resolution imaging and characterization of material surfaces at the nanoscale. mdpi.com Unlike techniques that require conductive samples, AFM can be applied to a wide variety of materials, including insulators, and can be operated in different environments such as air or liquid. mdpi.combeilstein-journals.org This makes it a highly versatile tool for investigating the surface topography and nanomechanical properties of complex molecular structures, including those of this compound and its derivatives. The fundamental principle of AFM involves scanning a sharp tip, with a radius typically in the nanometer range, across a sample surface. beilstein-journals.org The interactions between the tip and the sample cause the cantilever, to which the tip is attached, to deflect. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, allowing for the generation of a three-dimensional topographical map of the surface. mdpi.com

Furthermore, advanced AFM modes can provide quantitative data on the nanomechanical properties of the material. nist.gov Techniques such as nanoindentation, where the AFM tip is pressed into the sample surface, can be used to determine local hardness, and elastic modulus. usda.govmdpi.com This information is crucial for understanding the stability and durability of thin films of this compound complexes, particularly if they are intended for use in electronic or biomedical applications where mechanical integrity is paramount. The analysis of phase imaging in tapping-mode AFM can also reveal variations in surface adhesion and viscoelasticity, offering a more complete picture of the material's surface properties. scielo.br

The investigation of this compound complexes incorporated into polymer matrices is another area where AFM can provide significant insights. Studies on polymer composites have shown that AFM is invaluable for assessing the dispersion of filler particles and the resulting surface roughness of the composite material. usda.gov By analogy, AFM could be used to determine how this compound complexes are distributed within a polymer, whether they form aggregates, and how they affect the surface topography of the film.

To illustrate the type of data that can be obtained from AFM analysis of related systems, the following table summarizes representative findings for thin films of heterocyclic compounds and polymer composites.

| Sample | AFM Mode | Key Findings | Roughness (RMS) | Particle/Grain Size |

| Poly(methyl methacrylate) with heterocyclic azo dye | Tapping Mode | Smooth and homogeneous surface morphology. | 0.5 - 2.0 nm | N/A |

| Dibenzothiophene on Au(111) | Non-contact AFM | Kinked tricyclic structure, individual molecules resolved. acs.orgosti.gov | Sub-nanometer | ~1 nm molecule length |

| Carbazole on Au(111) | Non-contact AFM | Clear distinction from linear hexagonal acridine. acs.orgosti.gov | Sub-nanometer | ~0.8 nm molecule width |

| Polyvinyl alcohol with biocarbon particles | Tapping Mode | Irregular surface with peaks and valleys, roughness increased with filler content. usda.gov | 15 - 60 nm | 100 - 500 nm aggregates |

| Polythiophene thin film | Tapping Mode | Needle-like crystal structures, improved grain contact on treated substrates. nih.gov | 2 - 5 nm | 50 - 200 nm grains |

This table presents illustrative data from AFM studies on analogous systems to demonstrate the potential application of the technique to this compound complexes.

Computational Chemistry and Molecular Modeling Studies of Pyrazolopyrimidinol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of pyrazolopyrimidinol molecules, offering a detailed understanding of their electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. mdpi.com For this compound derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are performed to determine various molecular and reactivity descriptors. modern-journals.comnih.govgazi.edu.tr These calculations provide insights into the distribution of electron density and help identify the most reactive sites within the molecule. researchgate.netresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. Other calculated properties, such as electronegativity, chemical hardness, and softness, further characterize the molecule's reactivity profile. researchgate.net

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron-filled orbital; indicates electron-donating ability. | Predicting sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Energy of the first electron-empty orbital; indicates electron-accepting ability. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO; a measure of molecular stability and reactivity. | Lower gap often implies higher chemical reactivity. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (I-A)/2. researchgate.net | Characterizing the stability of the molecule. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as (I+A)/2. researchgate.net | Understanding charge transfer in reactions. |

Ab initio (from first principles) quantum chemistry methods are utilized for high-accuracy calculations of molecular energies and properties without reliance on empirical parameters. These methods are computationally more intensive than DFT but can provide more precise results for properties like enthalpies of formation, specific enthalpies of combustion, and proton affinities. nih.gov For this compound systems, ab initio calculations can be used to accurately determine thermodynamic properties, which are fundamental to understanding their stability and potential energy release. nih.gov These high-level calculations are crucial for validating results from more approximate methods and for providing benchmark data on the energetics of novel this compound derivatives.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful techniques for studying the conformational behavior of this compound systems and their interactions with biological macromolecules over time. mdpi.com

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound systems involves exploring the potential energy surface to identify stable conformations and the energy barriers between them. Molecular dynamics (MD) simulations can model the flexibility of these molecules by simulating their atomic motions over time. nih.gov This provides a dynamic picture of the accessible conformations, which is crucial for understanding how a ligand might adapt its shape to fit into a protein's binding site.

Molecular dynamics (MD) simulations are extensively used to investigate the stability and dynamics of this compound derivatives when bound to biological targets such as enzymes or receptors. mdpi.comnih.gov For instance, MD simulations lasting hundreds of nanoseconds have been performed to evaluate the binding stability of pyrazolo[3,4-d]pyrimidinone derivatives within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com Similarly, the stability of 1,2,4 triazolo[1,5-a] pyrimidin-7-one compounds complexed with the SARS-CoV-2 main protease has been assessed using this technique. nih.gov

| This compound Derivative | Biological Target | Simulation Length | Key Findings | Reference |

|---|---|---|---|---|

| Compound 5k (a pyrazolo[3,4-d]pyrimidinone) | Cyclooxygenase-2 (COX-2; PDB ID: 3LN1) | 200 ns | Evaluated binding interactions and stability, providing insight into the interaction profile. | mdpi.com |

| Lead 1 (ZINC000621278586) | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Formed a stable complex with highly stable RMSD (<0.23 nm) and radius of gyration (2.2 nm) values. | nih.gov |

| Lead 2 (ZINC000621285995) | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Formed a stable complex, confirmed by stable RMSD, RMSF, and thermodynamic binding energy calculations. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex. nih.govunina.it This method is instrumental in virtual screening and for understanding the specific interactions that govern molecular recognition.

For this compound derivatives, docking studies have been conducted against a wide array of protein targets to rationalize their biological activities. These targets include cyclooxygenase (COX) isoforms, mdpi.com epidermal growth factor receptor (EGFR), nih.govunina.it 14-alpha demethylase, and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com

Post-docking analysis, or ligand-protein interaction profiling, provides a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the this compound ligand and the amino acid residues of the protein's active site. youtube.comyoutube.com This profiling is crucial for understanding the structural basis of inhibition and for guiding the design of more potent and selective derivatives. For example, docking studies have highlighted the high binding affinity of certain pyrazolo-pyrimidinone compounds towards EGFR and have identified the key amino acid residues they interact with. nih.govunina.it

| Derivative Class | Protein Target | PDB ID | Key Finding/Binding Energy | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidinone (Compound 5k) | Cyclooxygenase-2 (COX-2) | 3LN1 | Binding free energy (ΔG) of −10.57 kcal/mol. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines (Compounds 5c, 9a, etc.) | 14-alpha demethylase | Not Specified | Identified as potent inhibitors through docking studies. | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones (Compounds 5a, 5e, 5g, 5h) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Simulations highlighted high binding affinity towards EGFR. | nih.govunina.it |

| Pyrazolopyranopyrimidines (Compounds 2, 5, 6, 9) | Cyclin-dependent kinase 2 (CDK2) | Not Specified | Docking was conducted to investigate binding patterns within the CDK2 active site. | nih.gov |

| 1,2,4 triazolo[1,5-a] pyrimidin-7-ones | SARS-CoV-2 Main Protease (Mpro) | Not Specified | High binding affinity (<-9 kcal/mol) and interaction with key active site residues (His41, Cys145). | nih.gov |

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking and advanced simulation techniques are pivotal in predicting how this compound-based ligands interact with their protein targets at an atomic level. These methods estimate the binding affinity, often expressed as a binding energy score (in kcal/mol), and predict the most stable conformation of the ligand within the protein's binding site.

One computational study focused on designing pyrazolo[3,4-d]pyrimidine derivatives as inhibitors for TRAP1, a kinase implicated in cancer. A virtual screening workflow was employed, culminating in the identification of several promising hits from the ZINC database. The binding affinities of these hits were predicted using different docking protocols, with the top compounds showing significant binding energies. For instance, compounds ZINC05434822 and ZINC05297837 exhibited docking scores of -11.97 kcal/mol and -9.98 kcal/mol, respectively. mdpi.com To further refine these predictions, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often used, which can provide a more accurate estimation of the binding free energy. For the top TRAP1 inhibitor candidates, the calculated binding free energies (ΔG bind) were notably high, such as -59.752 kcal/mol for ZINC05297837. mdpi.com

Similarly, in the pursuit of novel anti-inflammatory agents, pyrazolo[3,4-d]pyrimidinone derivatives were evaluated as inhibitors of cyclooxygenase-2 (COX-2). Molecular dynamics simulations and MM/PBSA calculations were used to determine the binding free energy. The derivative identified as compound 5k showed a binding free energy of -6.19 kcal/mol, indicating a moderate binding affinity consistent with its observed in vitro activity. nih.gov In another example targeting Janus kinase 3 (JAK3) for autoimmune diseases, a comprehensive in silico workflow involving covalent docking and MM/GBSA calculations was used to screen newly designed pyrazolopyrimidine derivatives. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Method |

|---|---|---|---|

| ZINC05434822 | TRAP1 | -11.97 | XP Docking |

| ZINC72286418 | TRAP1 | -10.73 | XP Docking |

| ZINC05297837 | TRAP1 | -9.98 | XP Docking |

| ZINC05297837 | TRAP1 | -59.752 | MM/GBSA |

| Compound 5k | COX-2 | -6.19 | MM/PBSA |

Identification of Key Residues in Ligand-Receptor Complexes

A crucial outcome of molecular modeling is the identification of key amino acid residues within the target protein's active site that are critical for ligand binding. This information is vital for understanding the mechanism of inhibition and for designing new molecules with improved interactions.

In the study of pyrazolopyrimidine derivatives as JAK3 inhibitors, covalent docking simulations revealed that these compounds are designed to form a covalent bond with the Cys909 residue. nih.gov This specific interaction is a key feature for achieving potent and irreversible inhibition of the kinase. nih.gov

For pyrazolo[3,4-d]pyrimidine inhibitors of TRAP1, molecular docking studies highlighted significant interactions with several key residues. The most potent compounds were found to form hydrogen bonds and other interactions with amino acids such as ASP 594, CYS 532, PHE 583, and SER 536. mdpi.com

In a different study focusing on PfHT1 (Plasmodium falciparum hexose (B10828440) transporter 1) inhibitors, analysis of docked this compound-like compounds revealed that several residues consistently participate in hydrogen bonding. These included Val314, Ser317, Gly183, Ser315, Asn48, Asn52, and Thr49, suggesting their essential role in ligand binding and stabilization. researchgate.net Molecular dynamics (MD) simulations further confirm the stability of these interactions over time. For instance, MD simulations of pyrazolo[3,4-d]pyrimidinone derivatives in the COX-2 binding site showed stable interactions throughout a 200 ns simulation, with average Root Mean Square Deviation (RMSD) values around 2.19 Å, indicating minimal structural deviation and a stable binding orientation. nih.gov

| Target Protein | Key Interacting Residues | This compound Derivative/Analog | Type of Interaction |

|---|---|---|---|

| JAK3 | Cys909 | Acrylaldehyde-bearing pyrazolopyrimidines | Covalent Bond |

| TRAP1 | ASP 594, CYS 532, PHE 583, SER 536 | Pyrazolo[3,4-d]pyrimidines | Hydrogen Bonds, etc. |

| PfHT1 | Val314, Ser317, Gly183, Asn48 | Various small molecules | Hydrogen Bonds |

| COX-2 | Not specified | Pyrazolo[3,4-d]pyrimidinone (Compound 5k) | Stable non-covalent interactions |

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling represent a ligand-based approach to drug design, where mathematical models are built to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of novel compounds and in guiding the design of chemical libraries.

Development of Predictive Models for Biological Activities

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build an equation that relates these descriptors to the observed activity.

A study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with cytotoxic activity against the MCF-7 human breast cancer cell line developed a QSAR model to predict their anti-cancer potency. The best-performing model was represented by the following equation: -log IC50 = -4.2305 + 0.30198 ES_Sum_dsN + 0.81231 Dipole_mag + 0.14287 Jurs_WNSA_3 rsc.org

This model indicates that the electrotopological state descriptor for the sum of >N- atoms (ES_Sum_dsN), the magnitude of the dipole moment (Dipole_mag), and a weighted surface area descriptor (Jurs_WNSA_3) are key determinants of the cytotoxic activity. rsc.org

In another example, a QSAR model was developed for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors. The final model incorporated four descriptors: A_Ar (presence of an aromatic ring), B_Dou (number of double bonds), P.V_P (positive partial surface area), and Q.V_N (negative partial surface area). The quality of a QSAR model is assessed by statistical metrics like the coefficient of determination (R²) and the cross-validation correlation coefficient (Q²). For a 3D-QSAR model developed for pyrazole (B372694) analogs targeting TRAP1, the model showed good statistical significance with an R² of 0.96 and a Q² of 0.57, indicating a robust and predictive model. mdpi.com

Virtual Screening and Library Design for Novel this compound Scaffolds

Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

A compelling example of virtual screening was the search for novel TRAP1 inhibitors using a pharmacophore model derived from active pyrazolo[3,4-d]pyrimidine compounds. mdpi.com This pharmacophore hypothesis was used to screen the ZINC database. The screening process was a multi-step workflow designed to progressively filter the compounds.

| Screening Stage | Number of Compounds | Criteria/Method |

|---|---|---|

| Initial ZINC Database Screen | 7,543 | Pharmacophore model & Lipinski's rule of five |

| Pre-docking Filtration | 4,500 | Filters for molecular weight, rotatable bonds, etc. |

| High-Throughput Virtual Screening (HTVS) | Top 50% | Initial docking analysis |

| Standard Precision (SP) Docking | Top 20% from HTVS | More refined docking calculation |

| Extra Precision (XP) Docking | Top hits from SP | Most accurate docking protocol, yielding final hits |

This funneling approach efficiently narrowed down a vast chemical space to a few promising candidates. The final hits, such as ZINC05434822 and ZINC72286418, showed excellent docking scores and binding interactions comparable to the known active compounds, demonstrating the power of virtual screening in discovering novel scaffolds. mdpi.com

High-Throughput Computational Workflows for this compound Research

To accelerate the discovery of new this compound-based drug candidates, researchers are increasingly employing high-throughput computational workflows. These workflows integrate multiple in silico techniques into an automated or semi-automated pipeline, enabling the rapid design, screening, and evaluation of large numbers of virtual compounds.

A representative workflow for the discovery of novel pyrazolopyrimidine-based JAK3 inhibitors illustrates this integrated approach. nih.gov The process begins with the in silico design of a focused library of compounds, in this case, 41 pyrazolopyrimidine derivatives. nih.gov This is followed by a series of computational filters and evaluations:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: The initial library is screened for drug-like properties and potential toxicity. An AMES toxicity test, for example, reduced the initial 41 compounds to 27 non-toxic candidates. nih.gov

Virtual Screening via Molecular Docking: The filtered library is then docked into the active site of the target protein (JAK3). This step ranks the compounds based on their predicted binding affinity. In the JAK3 study, covalent docking was used to identify compounds 21 and 41 as the most promising due to their high affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: The top-ranked compounds from docking are subjected to MD simulations. These simulations assess the stability of the ligand-protein complex over time (e.g., 300 nanoseconds), providing insights into the dynamic behavior and confirming the stability of key interactions. nih.govnih.gov

Binding Free Energy Calculations: Finally, more rigorous methods like MM/GBSA or MM/PBSA are used on the MD simulation trajectories to calculate a more accurate binding free energy. This provides a final validation of the most potent candidates before they are prioritized for chemical synthesis and experimental testing. nih.gov

This type of structured, high-throughput computational workflow allows for the efficient exploration of chemical space and the prioritization of compounds with the highest probability of success, significantly streamlining the early stages of drug discovery for this compound-based therapeutics. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles of Pyrazolopyrimidinol Derivatives

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic modification of the pyrazolopyrimidinol scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine (B156593) ring of ATP, serves as a privileged scaffold for kinase inhibitors by mimicking the binding interactions in the hinge region of kinase active sites. nih.gov

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. For instance, in the context of epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitors, a series of 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines have been optimized. nih.gov

Key findings from SAR studies on this class of compounds indicate:

The Phenylamino Moiety at C4: The anilino group at the C4 position is a crucial feature for potent inhibition. The nature and position of substituents on this phenyl ring significantly influence activity. For instance, substitution at the meta-position with small, lipophilic groups like bromine or chlorine often enhances inhibitory activity against certain kinases. nih.govethz.ch

Substitution at N1: The N1 position of the pyrazole (B372694) ring is another key site for modification. Attaching different groups here can modulate binding affinity and selectivity. For example, the introduction of a methyl group or other small alkyl groups can be favorable. In the development of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441), modifications at the N1-position were crucial for improving potency and selectivity. nih.gov

C3 Position Modifications: The C3 position offers another vector for modification. In some series, introducing small alkyl or aryl groups at this position has been explored to probe for additional interactions within the kinase active site. mdpi.com

The following table summarizes the effects of representative substituents on the activity of this compound derivatives as EGF-R kinase inhibitors.

| Compound | R1 (N1-position) | R2 (C4-anilino substituent) | EGF-R PTK IC50 (nM) |

| 1 | H | H | 200 |

| 13 | H | 3-Br | <10 |

| 15 | H | 3-Cl | <10 |

| 19 | CH3 | 3-Br | <10 |

| 22 | CH3 | 3-Cl | <10 |

| 23 | H | 4-OH | 25 |

Data sourced from Traxler et al., 1997. nih.gov

The three-dimensional conformation of a this compound ligand is critical for its binding to a biological target. Conformational analysis, through techniques like X-ray crystallography and computational modeling, helps to understand the preferred spatial arrangement of the molecule in the binding pocket. dcu.iersc.org The analysis of crystalline molecular geometries can reveal the extent to which a molecule might be distorted by crystal packing forces, with some flexible molecules showing distortions of up to 20 kJ mol⁻¹ from their gas-phase minimum energy conformer. rsc.org For flexible molecules, crystallization often selects for more extended, higher-energy conformers that allow for greater intermolecular stabilization. rsc.org

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and metabolic properties while retaining the essential binding characteristics. cambridgemedchemconsulting.commdpi.com In the context of this compound derivatives, this can involve:

Core Scaffold Hopping: Replacing the pyrazolopyrimidine core with other heterocyclic systems like pyrrolopyrimidines or quinazolines to explore different hinge-binding interactions and patentability. ethz.chmdpi.com The pyrazolo[3,4-d]pyrimidine scaffold itself is an isostere of adenine. nih.gov

Functional Group Replacement: Amide bonds, which are often liable to metabolic cleavage, can be replaced by more stable bioisosteres such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes. nih.gov For instance, replacing an ester functionality with an oxadiazole moiety has been shown to improve the metabolic stability of cyclin-dependent kinase 2 (CDK2) inhibitors. ufrj.br

Ring Equivalents: A phenyl ring can be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene, or even by saturated scaffolds like bicyclo[1.1.1]pentane (BCP) to improve properties such as solubility. mdpi.combeilstein-journals.org

| Original Group | Bioisosteric Replacement | Rationale |

| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, similar spatial arrangement. nih.gov |

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa and ability to act as a hydrogen bond donor/acceptor. cambridgemedchemconsulting.com |

| Phenyl | Pyridine | Modulate electronics, introduce hydrogen bonding capabilities, alter solubility. mdpi.com |

| Methyl (-CH3) | Trifluoromethyl (-CF3) | Can alter metabolic stability and electronic properties. cambridgemedchemconsulting.com |

Pharmacophore Modeling and Design of this compound Ligands

Pharmacophore modeling is a powerful computational tool used to define the essential steric and electronic features required for a ligand to bind to a specific target. mdpi.comijrpr.com This approach can be either ligand-based, derived from a set of known active molecules, or structure-based, derived from the three-dimensional structure of the ligand-target complex. crossfire-oncology.comresearchgate.net

For this compound-based kinase inhibitors, a typical pharmacophore model includes:

Hydrogen Bond Donors and Acceptors: The pyrazolopyrimidine core provides key hydrogen bonding interactions with the hinge region of the kinase. The N1-H of the pyrazole and the N7 of the pyrimidine (B1678525) are common hydrogen bond donors and acceptors, respectively. nih.gov

Hydrophobic/Aromatic Regions: Aromatic rings, such as the phenyl group in 4-(phenylamino) derivatives, occupy hydrophobic pockets in the ATP-binding site. nih.govmedsci.org

Excluded Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the protein. mdpi.com

A structure-based pharmacophore model for EGF-R tyrosine kinase inhibitors of the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine class was developed based on the presumed interaction with the ATP binding site. This model was instrumental in guiding the optimization of this series, leading to the identification of compounds with IC50 values in the low nanomolar range. nih.gov

Ligand-based models are developed by aligning a set of active compounds and identifying common chemical features. biointerfaceresearch.com This is particularly useful when the 3D structure of the target is unknown.

Structure-based models , on the other hand, are derived from the crystal structure of the target protein, often in complex with a ligand. researchgate.netmedsci.org This provides a more accurate representation of the binding site and the key interactions. For this compound derivatives targeting kinases, structure-based models can be developed using publicly available crystal structures from the Protein Data Bank (PDB). rcsb.org These models can then be used to screen large compound libraries virtually to identify new potential inhibitors. nih.govmdpi.com The process often involves filtering hits based on pharmacophore fit, followed by molecular docking to predict binding poses and estimate binding affinity. promega.co.uk

Selectivity Profiling through SAR

A major challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. sigmaaldrich.com Off-target inhibition can lead to undesirable side effects. Selectivity profiling, where a compound is tested against a large panel of kinases, is crucial for understanding its specificity. crossfire-oncology.compromega.co.uk

SAR studies can guide the design of more selective inhibitors. For example, in the development of second-generation BTK inhibitors, modifications to the structure of ibrutinib at the C3- and N1-positions of the pyrazolo[3,4-d]pyrimidine core were made to improve selectivity over other kinases that also possess a cysteine residue in the active site, such as EGFR and ITK. nih.gov

Similarly, for a series of phenylpyrazolopyrimidine derivatives, compound 10 showed modest inhibitory activity against c-Src, Btk, and Lck, but was inactive against a panel of other kinases including Abl1, Akt1, and Cdk2. mdpi.com This differential activity highlights how subtle changes in the ligand structure can have a profound impact on the selectivity profile. Computational studies, such as molecular dynamics simulations and binding free energy calculations, can provide insights into the structural basis for this selectivity. mdpi.com

| Compound | Target Kinase | IC50 (µM) | Non-target Kinases (No Activity) |

| Compound 10 | c-Src | 60.4 | Abl1, Akt1, Alk, Braf, Cdk2, PKCa |

| Btk | 90.5 | ||

| Lck | 110 |

Data sourced from Anwar et al., 2018. mdpi.com

Differentiation of Activity Across Multiple Biological Targets

The phenomenon where a single compound interacts with multiple biological targets, known as polypharmacology, is a critical consideration in drug discovery. scielo.org.mx The this compound core structure is an exemplary scaffold that frequently exhibits this characteristic. Based on the nature and position of chemical substituents on the core ring system, its derivatives can engage with a diverse array of biological molecules, resulting in varied biological or therapeutic effects.

Research focused on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential antitubercular agents has shown that this single scaffold is linked to several different mechanisms of action against Mycobacterium tuberculosis (Mtb). nih.gov This indicates that various analogs derived from the same core structure can influence different biological pathways within the bacterium. For example, compounds featuring this core have been reported to disrupt processes such as cell-wall biosynthesis, isoprene (B109036) biosynthesis, and iron uptake. nih.gov This multiplicity of action underscores both a challenge and an opportunity in the field; while a single scaffold can serve as a starting point for multiple therapeutic strategies, achieving target selectivity is paramount.

The ability of a this compound derivative to bind to multiple targets can be analyzed using computational approaches like proteochemometric modeling, which simultaneously evaluates ligand and target structural data to predict their interactions. scielo.org.mx In some contexts, the pyrazolopyrimidine framework can serve as a bioisostere for naturally occurring purines. The 1,2,4-triazolo[1,5-a]pyrimidine structure, for instance, is recognized as a bioisosteric equivalent for purine (B94841) scaffolds. mdpi.com This structural mimicry enables potential interactions with a broad family of purine-binding proteins, including various kinases and metabolic enzymes, which can lead to a wide-ranging activity profile.